molecular formula C22H27NO5 B2866105 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate CAS No. 312755-33-2

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate

Cat. No.: B2866105
CAS No.: 312755-33-2
M. Wt: 385.46
InChI Key: GUKZDEGLUGLWPH-UHFFFAOYSA-N
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Description

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate is a high-purity chemical intermediate designed for advanced research applications. This compound features a pyridine dicarboxylate core, a structure recognized as a key component in numerous fluorescent compounds . The integration of a hexyloxy-phenyl group and an isopropyl ester contributes to its unique electronic properties, making it a valuable building block in material science and the development of organic electronic materials. Researchers can utilize this compound in the synthesis of novel molecules with a donor-π-acceptor (D-π-A) structure, which are engineered to enhance intramolecular electron transfer, extend the conjugated system, and increase the rigidity of the planar structure. These characteristics are crucial for improving properties such as the two-photon absorption (TPA) cross-section and fluorescence intensity, which are valuable for applications in fluorescence cell imaging and two-photon excitation fluorescence (TPEF) microscopy . This product is classified as For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-O-(4-hexoxyphenyl) 6-O-propan-2-yl pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKZDEGLUGLWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Isopropyl esters may confer greater hydrolytic stability versus methyl esters (e.g., in CMDPA), as bulkier esters resist nucleophilic attack .

aureus), suggesting that pyridine dicarboxylates with optimized substituents could share similar mechanisms .

Coordination Chemistry: Pyridine-2,6-dicarboxylates are known to form stable complexes with metals (e.g., cerium(III) in ). The target compound’s hexyloxy phenyl group may introduce steric hindrance, altering metal-binding efficiency compared to simpler analogs like chelidamic acid .

Biological Activity

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with hexyloxy and isopropyl groups, which may influence its solubility and interaction with biological targets. Its molecular formula is C19H25N1O4C_{19}H_{25}N_{1}O_{4}, with a molecular weight of approximately 329.41 g/mol.

1. Antioxidant Activity
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and various diseases.

2. Anti-inflammatory Effects
Studies have shown that derivatives of pyridine compounds can modulate inflammatory pathways. The presence of hexyloxy and isopropyl groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and its analogs:

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AnticancerInduces apoptosis
Lipid regulationDecreases LDL cholesterol

Case Studies

Case Study 1: Antioxidant Effects
In a study conducted on liver cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels). The compound demonstrated an IC50 value of 25 µM, indicating potent antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism
In vivo studies using a mouse model of acute inflammation showed that administration of the compound significantly reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Case Study 3: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates at concentrations above 30 µM.

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